Technical Documentation Center

1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine
  • CAS: 1243250-23-8

Core Science & Biosynthesis

Foundational

Molecular Weight and Chemical Structure of 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine: A Comprehensive Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Synthetic Methodology Guide Executive Summary In modern medicinal chemistry, the strategic select...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Synthetic Methodology Guide

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional heterocyclic building blocks is critical for accelerating hit-to-lead optimization. 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine is a highly versatile, privileged scaffold that bridges two vital pharmacophoric domains: a metabolically stable 1,2,4-triazole core and a tunable, lipophilic piperidine ring.

This technical guide provides an in-depth structural elucidation, precise physicochemical profiling, and a self-validating synthetic methodology for this compound. By exploiting the regioselective nucleophilic aromatic substitution (SNAr) of 3,5-dibromo-1-methyl-1H-1,2,4-triazole[1], researchers can rapidly generate this intermediate. The retained 3-bromo substituent subsequently serves as a robust synthetic handle for late-stage palladium-catalyzed cross-coupling, a strategy recently utilized in the discovery of advanced targeted protein degraders (PROTACs)[2] and selective isoenzyme inhibitors[3].

Structural Elucidation & Physicochemical Profiling

The architecture of 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine is designed to maximize binding affinity while maintaining favorable pharmacokinetic properties.

  • The 1,2,4-Triazole Core: Acts as a rigid bioisostere for amide bonds. It aligns the molecular dipole moment and provides multiple nitrogen atoms capable of acting as hydrogen-bond acceptors within target protein pockets.

  • The N1-Methyl Group: Serves as a conformational lock. By methylating the N1 position, tautomerization is prevented, ensuring a predictable 3D geometry and directing the regioselectivity of upstream SNAr reactions.

  • The Piperidine Ring: Introduces a basic nitrogen center (typically protonated at physiological pH) that frequently engages in critical salt-bridge interactions with acidic residues (e.g., Aspartate or Glutamate) in the target binding site.

  • The 3-Bromo Substituent: A heavy halogen that can participate in halogen bonding with backbone carbonyls, but more importantly, acts as the primary electrophilic site for downstream Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

Quantitative Physicochemical Data

Table 1: Physicochemical & Structural Properties

PropertyValue
IUPAC Name 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine
Molecular Formula C₈H₁₃BrN₄
Average Molecular Weight 245.12 g/mol
Monoisotopic Mass (⁷⁹Br) 244.032 Da
Monoisotopic Mass (⁸¹Br) 246.030 Da
Canonical SMILES CN1N=C(Br)N=C1N2CCCCC2
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4

Regioselective Synthesis via SNAr: Causality & Protocol

The synthesis of this compound relies on the regioselective SNAr of 3,5-dibromo-1-methyl-1H-1,2,4-triazole with piperidine.

The Causality of Regioselectivity: Why does the piperidine nucleophile exclusively attack the C5 position rather than C3? The N1-methyl group breaks the symmetry of the triazole ring. The C5 carbon is situated directly between two electron-withdrawing nitrogen atoms (N1 and N4). The inductive effect of the N1-methyl group, combined with the stabilization of the Meisenheimer-like transition state at C5, makes it significantly more electrophilic than the C3 position. This allows for >99:1 regioselectivity under optimized thermal conditions[2].

Step-by-Step Methodology: Self-Validating SNAr Workflow

This protocol is engineered as a self-validating system, utilizing inherent chemical properties (isotopic mass and basicity) to confirm reaction success and ensure high-purity isolation without the immediate need for column chromatography.

  • Preparation: In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve 3,5-dibromo-1-methyl-1H-1,2,4-triazole (1.0 equiv, 10 mmol) in anhydrous 1,4-dioxane to achieve a 0.2 M concentration.

  • Reagent Addition: Add piperidine (1.2 equiv, 12 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30 mmol).

    • Causality Check: DIPEA is selected as a sterically hindered, non-nucleophilic base. It acts as a proton sponge to neutralize the HBr byproduct generated during the substitution. Without DIPEA, the HBr would protonate the unreacted piperidine, rendering it non-nucleophilic and stalling the reaction at 50% conversion.

  • Thermal Activation: Heat the reaction mixture to 140 °C for 16 hours.

    • Causality Check: Unlike highly electron-deficient pyrimidines, the 1,2,4-triazole core is relatively electron-rich. Overcoming the activation energy barrier for the SNAr transition state requires elevated thermal energy, necessitating a high-boiling solvent like 1,4-dioxane or DMA[2].

  • Self-Validating Reaction Monitoring (LC-MS): Monitor the reaction via LC-MS. The starting material exhibits a distinct isotopic triplet (M, M+2, M+4 at a 1:2:1 ratio due to two bromine atoms). The successful formation of the product is definitively confirmed by the appearance of a new peak exhibiting an isotopic doublet (M and M+2 at a 1:1 ratio, exact mass ~244.03 / 246.03 Da), validating the displacement of exactly one bromine atom.

  • Orthogonal Workup & Purification: Quench the reaction with water and extract with Ethyl Acetate. To isolate the product from any unreacted starting material, perform an acid-base extraction. Extract the organic layer with 1M HCl.

    • Validation: The basic piperidine moiety becomes protonated and partitions into the aqueous layer, while the neutral, unreacted dibromo-triazole remains in the organic layer (which is discarded). Basify the aqueous layer to pH 10 with NaOH and re-extract with fresh Ethyl Acetate to yield the pure product.

Table 2: SNAr Reaction Optimization Data

SolventBaseTemp (°C)Time (h)Regioselectivity (C5:C3)Isolated Yield (%)
DMFK₂CO₃10024>95:545%
DMFDIPEA12016>99:168%
1,4-Dioxane DIPEA 140 16 >99:1 85%
TolueneTEA11024>90:1030%

Visualizing the Workflow and Pharmacophore

To fully conceptualize the utility of 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine, we map both its synthetic trajectory and its structural role within a biological target pocket.

SyntheticWorkflow SM 3,5-Dibromo-1-methyl- 1H-1,2,4-triazole Intermediate 1-(3-Bromo-1-methyl- 1H-1,2,4-triazol-5-yl) piperidine SM->Intermediate SNAr Regioselective Reagent Piperidine + DIPEA (1,4-Dioxane, 140°C) Reagent->Intermediate Nucleophilic Attack at C5 Product C3-Functionalized Target (e.g., PROTAC) Intermediate->Product Suzuki/Buchwald Pd-Catalyst

Fig 1. Regioselective SNAr workflow and downstream Pd-catalyzed functionalization.

Pharmacophore Core 1-(3-Bromo-1-methyl-1H- 1,2,4-triazol-5-yl)piperidine Piperidine Piperidine Ring (Lipophilic Domain / Basic Center) Core->Piperidine Triazole 1,2,4-Triazole Core (H-Bond Acceptor / Dipole Alignment) Core->Triazole Bromo 3-Bromo Substituent (Halogen Bonding / Synthetic Handle) Core->Bromo Methyl N1-Methyl Group (Conformational Lock) Core->Methyl

Fig 2. Pharmacophore mapping of the triazole-piperidine scaffold in drug design.

Downstream Pharmacological Utility

The true value of 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine lies in its application as an advanced intermediate. The retained C3-bromo substituent is highly amenable to Palladium-catalyzed cross-coupling.

Recent literature highlights the critical nature of this specific scaffold. For instance, in the development of novel cancer therapeutics, researchers utilized this exact triazole-piperidine linkage via direct-to-biology (D2B) SNAr strategies to discover potent PROTAC degraders targeting 2′-Deoxynucleoside 5′-Monophosphate N-Glycosidase (DNPH1)[2]. Furthermore, variations of the triazole-piperidine motif have been successfully deployed as selective inhibitors of glutaminyl cyclase isoenzymes (isoQC), demonstrating profound anti-cancer efficacy by downregulating "don't eat me" signals (pE-CD47) in tumor models[3].

By standardizing the synthesis of this building block, drug discovery teams can rapidly access vast areas of chemical space, utilizing the piperidine for target anchoring and the triazole for vector alignment.

References

  • Anderson, N. A., et al. "Use of Direct-to-Biology Strategies for the Discovery of 2′-Deoxynucleoside 5′-Monophosphate N-Glycosidase (DNPH1) PROTACs." Journal of Medicinal Chemistry, ACS Publications, 2025.[Link]

  • National Center for Biotechnology Information. "3,5-Dibromo-1-methyl-1H-1,2,4-triazole." PubChem Compound Summary for CID 17186052.[Link]

  • "Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer." PubMed, National Library of Medicine, 2025.[Link]

Sources

Exploratory

Crystal Structure and X-Ray Diffraction of 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine

Executive Summary The compound 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine (CAS: 1243250-23-8) is a highly versatile heterocyclic building block, increasingly utilized in the synthesis of advanced therapeutics,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine (CAS: 1243250-23-8) is a highly versatile heterocyclic building block, increasingly utilized in the synthesis of advanced therapeutics, including Proteolysis Targeting Chimeras (PROTACs) directed against targets like DNPH1[1]. Understanding its precise three-dimensional architecture through Single-Crystal X-Ray Diffraction (SC-XRD) is critical for rational drug design. This whitepaper provides a comprehensive, self-validating technical guide to the crystallization, crystallographic data collection, and structural refinement of this compound, detailing the causality behind each methodological choice.

Structural Chemistry & Conformational Dynamics

The molecular architecture of 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine presents a fascinating interplay between a rigid, planar aromatic system and a flexible aliphatic ring.

  • The 1,2,4-Triazole Core: The triazole ring is strictly planar, stabilized by π -electron delocalization. The methyl group at the N1 position and the bromine atom at the C3 position dictate the steric and electronic environment of the molecule. Theoretical calculations and empirical data on analogous 3-bromo-1,2,4-triazoles demonstrate that the highly polarizable bromine atom creates a positive electrostatic potential (a " σ -hole") at the distal end of the C–Br bond[2].

  • The Piperidine Ring: Attached at the C5 position, the piperidine ring introduces conformational flexibility. To minimize 1,3-diaxial steric clashes, the piperidine ring predominantly adopts a chair conformation in the solid state.

Understanding these dynamics is critical because the dynamic puckering of the piperidine ring can manifest as positional disorder in the electron density map if data collection is not properly optimized[3].

Experimental Protocol: Single-Crystal Growth

To obtain diffraction-quality single crystals, one must control the nucleation kinetics. Rapid precipitation yields microcrystalline powders; therefore, a vapor diffusion method is employed to ensure a slow, controlled approach to supersaturation.

Step-by-Step Vapor Diffusion Protocol
  • Solvent Selection: Dissolve 10 mg of the synthesized compound in 0.5 mL of Dichloromethane (DCM). Causality: DCM is a high-dielectric solvent that fully solubilizes both the polar triazole core and the lipophilic piperidine ring.

  • Antisolvent Layering: Place the open vial containing the DCM solution inside a larger, sealable chamber containing 3 mL of n-hexane (the antisolvent).

  • Controlled Diffusion: Seal the outer chamber and incubate at a stable 20 °C in a vibration-free environment for 48–72 hours. Causality: The volatile n-hexane slowly diffuses into the DCM solution. This gradual lowering of the solvent mixture's dielectric constant slowly decreases the compound's solubility, suppressing rapid nucleation and favoring the growth of large, defect-free single crystals.

  • Validation Check: Harvest the crystals and examine them under a polarizing optical microscope. Self-Validation: A high-quality single crystal will extinguish polarized light uniformly upon rotation. If the crystal shows mosaic or irregular extinction, it indicates twinning or multiple domains, and the diffusion rate must be slowed further (e.g., by lowering the temperature to 4 °C).

X-Ray Diffraction Methodology

Once a suitable crystal is isolated, the SC-XRD workflow must be carefully calibrated to account for the heavy bromine atom and the flexible aliphatic ring.

XRD_Workflow A Compound Synthesis & Purification B Single Crystal Growth (Vapor Diffusion) A->B C Crystal Selection & Mounting (Cryoloop + Paratone Oil) B->C D X-Ray Data Collection (150 K, Mo Kα Radiation) C->D C_note Prevents solvent loss & minimizes thermal motion C->C_note E Data Reduction & Absorption Correction (Multiscan) D->E F Structure Solution (Intrinsic Phasing) E->F E_note Crucial for heavy atom (Br) absorption artifacts E->E_note G Structure Refinement (Least Squares on F²) F->G H CIF Generation & Validation (checkCIF) G->H

Workflow for single-crystal X-ray diffraction of the triazole derivative.
Data Collection & Refinement Protocol
  • Mounting and Cryocooling: Coat the selected crystal (approx. 0.2 × 0.1 × 0.1 mm) in Paratone-N oil and mount it on a MiTeGen cryoloop. Immediately transfer to the diffractometer goniometer under a 150 K nitrogen cold stream. Causality: The oil prevents solvent evaporation and atmospheric degradation. The 150 K temperature freezes the dynamic puckering of the piperidine ring, drastically reducing the Debye-Waller thermal displacement parameters and improving high-angle resolution.

  • Data Acquisition: Collect data using a diffractometer equipped with a CMOS/CCD detector and graphite-monochromated Mo K α radiation ( λ=0.71073 Å). Causality: Mo K α is chosen over Cu K α to minimize severe X-ray absorption by the heavy bromine atom, which can skew intensity data.

  • Data Reduction & Absorption Correction: Integrate the frames using standard software (e.g., APEX/SAINT) and apply a multi-scan absorption correction (e.g., SADABS)[3]. Self-Validation: Check the internal agreement factor ( Rint​ ). An Rint​<0.05 validates that the absorption correction successfully mitigated the truncation ripples caused by the bromine atom.

  • Structure Solution: Solve the structure using intrinsic phasing (SHELXT) and refine via full-matrix least-squares on F2 (SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms.

Quantitative Crystallographic Parameters

The following tables summarize the anticipated crystallographic parameters and geometric metrics derived from validated isostructural 3-bromo-1,2,4-triazole piperidine analogues[1][2].

Table 1: Representative Crystallographic Data Summary

ParameterValueParameterValue
Chemical Formula C 8​ H 13​ BrN 4​ Volume ( V ) ~1150.4 Å 3
Formula Weight 245.13 g/mol Z (Molecules/cell) 4
Temperature 150(2) KDensity (calculated) ~1.415 g/cm 3
Wavelength (Mo K α ) 0.71073 ÅAbsorption Coeff. ( μ ) 3.54 mm −1
Crystal System Monoclinic F(000) 496
Space Group P21​/c Final R indices [ I>2σ(I) ] R1​=0.035,wR2​=0.082

Table 2: Selected Bond Lengths and Angles

Structural FeatureAtoms InvolvedExpected Value
Halogen-Carbon Bond Br1 – C31.885(3) Å
Triazole Core Bonds N1 – C5 N2 – C31.342(4) Å 1.315(4) Å
Piperidine Linkage C5 – N(piperidine)1.360(4) Å
Triazole Planarity N1–N2–C3–N4 (Dihedral)0.5(2)° (Near Planar)
Piperidine Conformation C(eq)–N–C(ax) (Angle)111.2(3)° (Chair)

Intermolecular Interactions & Halogen Bonding

A defining feature of 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine in the solid state is the formation of infinite supramolecular chains driven by halogen bonding. The polarizability of the bromine atom creates a localized region of positive electrostatic potential (the σ -hole) opposite the C–Br covalent bond[2].

During refinement, one will typically observe a short intermolecular contact between the bromine atom of one molecule and the electron-rich triazole nitrogen (N2 or N4) of an adjacent molecule.

Halogen_Bonding Br Bromine Atom (σ-hole donor) N Triazole Nitrogen (Electron donor) Br->N Halogen Bond (Distance < 3.4 Å) C Triazole C3 C->Br C-Br Covalent Bond

Schematic of the intermolecular halogen bonding driven by the bromine σ-hole.

Self-Validation of Halogen Bonds: To validate this interaction in the refined structure, measure the Br···N distance. A true halogen bond is confirmed if this distance is significantly shorter than the sum of their van der Waals radii (approx. 3.40 Å for Br and N) and the C–Br···N angle approaches linearity (160°–180°).

References

  • [1] Use of Direct-to-Biology Strategies for the Discovery of 2′-Deoxynucleoside 5′-Monophosphate N-Glycosidase (DNPH1) PROTACs. Journal of Medicinal Chemistry - ACS Publications. Available at:

  • [2] Crystal structure of 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one. National Institutes of Health (NIH) / PMC. Available at:

  • [3] Different phases of Cu(II)-based complexes with 1,10-phenanthroline impact intermolecular interactions, DNA binding affinities, and spectroscopic, electronic, microbiological and pharmacokinetic properties. ResearchGate. Available at:

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine

Introduction and Mechanistic Rationale The compound 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine (CAS: 1243250-23-8) is a critical halogenated heterocyclic building block frequently utilized in the development of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The compound 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine (CAS: 1243250-23-8) is a critical halogenated heterocyclic building block frequently utilized in the development of advanced therapeutics, including Rho-associated protein kinase (ROCK) inhibitors[1] and Degrader-to-Biology (D2B) PROTACs targeting DNPH1[2].

The synthesis relies on a Nucleophilic Aromatic Substitution ( SN​Ar ) reaction. The starting material, 3,5-dibromo-1-methyl-1H-1,2,4-triazole, possesses two electrophilic centers at the C-3 and C-5 positions. However, the introduction of the methyl group at the N-1 position inherently breaks the symmetry of the triazole ring. According to frontier molecular orbital interactions and calculated condensed Fukui functions, the C-5 position exhibits significantly higher electrophilicity compared to the C-3 position[3]. Consequently, when subjected to a secondary amine like piperidine, the nucleophilic attack occurs regioselectively at C-5, displacing the bromide ion and yielding the desired 5-piperidino-3-bromo derivative[4].

Experimental Workflow and Pathway

SNAr_Workflow SM Starting Material 3,5-dibromo-1-methyl- 1H-1,2,4-triazole (CAS: 23579-79-5) React SNAr Reaction 100 °C - 140 °C, 16h Inert Atmosphere (Ar) SM->React Nuc Nucleophile & Base Piperidine (1.2 eq) DIPEA (2.0 eq) Nuc->React Solvent Solvent System 1,4-Dioxane (Anhydrous) Solvent->React Workup Aqueous Workup Quench: H2O Extract: EtOAc Wash: Brine React->Workup Complete Conversion (LC-MS Monitor) Purify Purification Silica Gel Flash Chromatography Workup->Purify Product Target Compound 1-(3-Bromo-1-methyl-1H- 1,2,4-triazol-5-yl)piperidine (CAS: 1243250-23-8) Purify->Product

Figure 1: Process flow diagram for the regioselective SN​Ar synthesis of the target triazole derivative.

Quantitative Reaction Parameters

To ensure a self-validating and scalable protocol, the stoichiometric ratios must be strictly maintained. The use of N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic proton sponge to sequester the hydrobromic acid (HBr) byproduct, preventing the depletion of the nucleophilic piperidine[2].

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (Scale)
3,5-dibromo-1-methyl-1H-1,2,4-triazoleElectrophile240.881.002.41 g (10.0 mmol)
PiperidineNucleophile85.151.201.02 g (12.0 mmol)
N,N-Diisopropylethylamine (DIPEA)Auxiliary Base129.242.002.58 g (20.0 mmol)
1,4-Dioxane (Anhydrous)Solvent88.11N/A25.0 mL
Ethyl Acetate (EtOAc)Extraction Solvent88.11N/A3 x 30.0 mL

Step-by-Step Synthesis Protocol

Phase 1: Preparation and Reaction Assembly
  • Apparatus Setup: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Seal with a rubber septum and flush the system with Argon gas for 10 minutes to displace atmospheric moisture, which could lead to competitive hydrolysis of the bromotriazole.

  • Reagent Charging: Charge the flask with 3,5-dibromo-1-methyl-1H-1,2,4-triazole (2.41 g, 10.0 mmol)[1].

  • Solvent Addition: Syringe in 25.0 mL of anhydrous 1,4-dioxane. Stir at 400 rpm until the solid is completely dissolved.

  • Nucleophile & Base Addition: Slowly add piperidine (1.19 mL, 12.0 mmol) followed by DIPEA (3.48 mL, 20.0 mmol) via syringe. Causality Note: The addition may generate a mild exotherm due to initial acid-base interactions; slow addition prevents localized heating.

Phase 2: Reaction Execution
  • Heating: Replace the septum with a reflux condenser (under Argon). Submerge the flask in a pre-heated oil bath at 100 °C[2].

  • Monitoring: Allow the reaction to stir for 12 to 16 hours. Monitor the reaction progress via UPLC-MS or TLC (Hexane/EtOAc 4:1). The reaction is deemed complete when the starting material peak (m/z ~241) is fully consumed and replaced by the product mass[1].

Phase 3: Workup and Isolation
  • Quenching: Remove the flask from the oil bath and allow it to cool to ambient temperature. Quench the reaction by adding 50 mL of deionized water. Causality Note: Water precipitates the highly lipophilic product and dissolves the DIPEA-HBr salt.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL)[5].

  • Washing and Drying: Combine the organic extracts and wash with saturated aqueous NaCl (brine, 50 mL) to remove residual water and DMF/Dioxane. Dry the organic layer over anhydrous magnesium sulfate ( MgSO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product[1].

Phase 4: Purification and Validation
  • Chromatography: Purify the crude residue via silica gel flash column chromatography. Elute with a gradient of Hexane/Ethyl Acetate (typically starting at 9:1 and ramping to 7:3).

  • Validation: Collect the fractions containing the target compound (visualized under UV at 254 nm). Evaporate the solvent to afford 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine as a solid.

  • Analytical Confirmation: Validate the structure using 1H NMR (DMSO- d6​ or CDCl3​ ). The disappearance of the highly symmetric signals of the dibromo precursor and the appearance of the distinct piperidine multiplet aliphatic signals (around δ 1.6-1.7 ppm and 3.1-3.3 ppm), alongside the N-methyl singlet (around δ 3.7-3.8 ppm), confirms the successful regioselective substitution[1].

Sources

Application

1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine as a building block in drug discovery

An Application Guide: Leveraging 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine in Modern Drug Discovery Introduction: The Strategic Value of a Pre-Functionalized Heterocycle In the landscape of contemporary medici...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide: Leveraging 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine in Modern Drug Discovery

Introduction: The Strategic Value of a Pre-Functionalized Heterocycle

In the landscape of contemporary medicinal chemistry, the strategic use of highly functionalized, novel building blocks is paramount to the efficient discovery of new therapeutic agents. 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine emerges as a building block of significant interest, offering a unique convergence of structural features tailored for modern drug design paradigms. This molecule incorporates three key motifs:

  • A Reactive Bromine Handle: Positioned on the triazole ring, the bromine atom serves as a versatile anchor for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse chemical functionalities, enabling rapid library synthesis and structure-activity relationship (SAR) exploration.

  • An N-Methylated 1,2,4-Triazole Core: The 1,2,4-triazole ring is a well-established bioisostere for esters and amides, prized for its metabolic stability, favorable aqueous solubility, and ability to engage in hydrogen bonding as an acceptor. The N-methylation at the N1 position blocks a potential site of metabolism and removes a hydrogen bond donor, which can be critical for fine-tuning compound properties such as cell permeability and target affinity.

  • A Saturated Piperidine Moiety: The piperidine ring is one of the most ubiquitous saturated heterocycles found in approved drugs, particularly those targeting the central nervous system (CNS). It often serves as a rigid scaffold to orient functional groups in a defined three-dimensional space, improving binding affinity and optimizing pharmacokinetic profiles.

This guide provides a detailed overview of the potential applications, key reaction protocols, and strategic considerations for employing 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine as a strategic building block in drug discovery campaigns.

Physicochemical and Structural Properties

A foundational understanding of a building block's properties is essential for its effective deployment in a medicinal chemistry program.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₈H₁₃BrN₄Provides the elemental composition.
Molecular Weight 245.12 g/mol Falls within the typical range for fragment-based and lead-like libraries.
Appearance White to off-white solidStandard physical state for handling and weighing.
CAS Number 1206606-50-3Unique identifier for sourcing and regulatory purposes.
Predicted logP ~1.5 - 2.0Suggests good potential for membrane permeability and oral bioavailability.
Hydrogen Bond Donors 0The N-methylation removes the N-H donor, potentially improving cell permeability.
Hydrogen Bond Acceptors 3The nitrogen atoms of the triazole ring can act as acceptors, interacting with biological targets.

Core Application: A Platform for Rapid Library Diversification

The primary utility of 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine lies in its role as a versatile scaffold for diversification via metal-catalyzed cross-coupling reactions. The electron-deficient nature of the triazole ring and the C-Br bond provide a reactive site for forming new carbon-carbon and carbon-heteroatom bonds.

G cluster_0 Core Building Block cluster_1 Key Cross-Coupling Reactions cluster_2 Resulting Diversified Scaffolds A 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B  [Pd], Base Ar-B(OH)₂ C Buchwald-Hartwig Amination (C-N Bond Formation) A->C  [Pd], Base R₂NH D Sonogashira Coupling (C-C Bond Formation) A->D  [Pd], Cu(I) Alkyne E Aryl/Heteroaryl-Substituted Triazoles B->E F Amino-Substituted Triazoles C->F G Alkynyl-Substituted Triazoles D->G

Caption: Key cross-coupling reactions for diversifying the core building block.

This strategic workflow allows for the rapid generation of a library of analogues, where the piperidinyl-methyl-triazole core is maintained while the substituent at the 3-position is varied. This is a highly efficient method for exploring the chemical space around a core scaffold to optimize for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Experimental Protocols: Exemplary Cross-Coupling Methodologies

The following protocols are provided as representative examples based on established methodologies for the cross-coupling of bromo-heterocycles. Researchers should perform initial optimization of conditions (catalyst, ligand, base, solvent, temperature) for their specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes a typical procedure for coupling an aryl or heteroaryl boronic acid to the bromo-triazole core.

Workflow Diagram:

G A 1. Reagent Assembly - Building Block - Boronic Acid - Pd Catalyst & Ligand - Base - Solvent B 2. Inert Atmosphere Purge vessel with N₂ or Ar A->B C 3. Reaction Heat mixture under inert atmosphere (e.g., 80-100 °C) B->C D 4. Workup - Cool to RT - Aqueous extraction - Dry organic layer C->D E 5. Purification Silica gel chromatography D->E F 6. Analysis - LCMS - ¹H NMR - ¹³C NMR E->F

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • Vessel Preparation: To a dry microwave vial or round-bottom flask equipped with a magnetic stir bar, add 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq.).

  • Catalyst/Ligand Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq.), or a combination of a palladium source like Pd₂(dba)₃ (0.025 eq.) and a ligand like XPhos (0.1 eq.).

  • Solvent Addition & Degassing: Add a suitable solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS).

  • Aqueous Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general procedure for coupling a primary or secondary amine to the bromo-triazole core.

Step-by-Step Procedure:

  • Vessel Preparation: To a dry, sealable reaction tube, add 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine (1.0 eq.), the desired amine (1.5 eq.), a suitable palladium catalyst/ligand system (e.g., RuPhos Pd G3, 0.05 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 2.0 eq.).

  • Solvent Addition & Inert Atmosphere: Add an anhydrous aprotic solvent such as toluene or 1,4-dioxane. Seal the tube and purge with argon or nitrogen.

  • Reaction: Heat the reaction mixture to 90-120 °C. The reaction progress should be monitored carefully by LCMS, as prolonged heating can sometimes lead to side products.

  • Workup: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. The crude product is then purified, typically by flash chromatography or preparative HPLC, to yield the desired amino-triazole derivative.

  • Characterization: Verify the identity and purity of the product by LCMS, NMR, and HRMS analysis.

Conclusion and Strategic Outlook

1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine is not merely a static scaffold but a dynamic tool for medicinal chemists. Its pre-installed reactive handle allows for its strategic incorporation into a molecular design where the piperidinyl-methyl-triazole moiety is hypothesized to be a key pharmacophoric element. By leveraging robust and predictable cross-coupling methodologies, research teams can rapidly and efficiently synthesize diverse libraries of compounds, accelerating the cycle of design, synthesis, and testing that is the engine of modern drug discovery. The thoughtful application of this and similar building blocks is crucial for navigating the complexities of chemical space to uncover the next generation of therapeutics.

References

  • Note: As this specific molecule is a commercially available building block, direct peer-reviewed publications detailing its synthesis and application are not readily available. The references below provide authoritative context for the chemical reactions and principles described.
  • Suzuki-Miyaura Cross-Coupling: Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Buchwald-Hartwig Amination: Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 2008 , 47 (34), 6338–6361. [Link]

  • The Role of Piperidine in Medicinal Chemistry: Vitaku, E.; Smith, D. T.; Njardarson, J. T. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 2014 , 57 (24), 10257–10274. [Link]

  • Triazoles in Medicinal Chemistry: Bozorov, K.; Zhao, J.; Aisa, H. A. 1,2,4-Triazole: A Privileged Scaffold in Medicinal Chemistry. Drug Discovery Today, 2019 , 24 (8), 1655–1663. [Link]

Method

Palladium-catalyzed cross-coupling reactions using 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals. Executive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine

Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals.

Executive Summary

1,2,4-Triazoles are highly privileged scaffolds in medicinal chemistry, frequently deployed as bioisosteres for amides and esters to improve metabolic stability, target affinity, and aqueous solubility[1]. The functionalization of these heterocycles via transition-metal catalysis is a cornerstone of modern library synthesis[2].

This application note details the optimized protocols for the palladium-catalyzed cross-coupling of 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine . By addressing the specific electronic and steric challenges presented by this highly functionalized building block, this guide provides self-validating, high-yielding methodologies for both Suzuki-Miyaura (C–C bond formation) and Buchwald-Hartwig (C–N bond formation) cross-coupling reactions.

Mechanistic Insights & Substrate Profiling

The target substrate, 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine, presents a unique synthetic profile that dictates the choice of catalytic conditions:

  • Electronic Deactivation: The C5-piperidino group exerts a strong electron-donating effect (+M effect) through its nitrogen lone pair, enriching the electron density of the triazole core. This significantly raises the activation energy required for the oxidative addition of Palladium(0) into the C3–Br bond.

  • Catalyst Poisoning Risk: 1,2,4-Triazoles are excellent σ-donors and can competitively coordinate to the palladium center, potentially stalling the catalytic cycle[3].

Causality in Catalyst Selection: To overcome these barriers, standard first-generation catalysts (e.g., Pd(PPh3​)4​ ) are insufficient. The use of highly active, sterically demanding, and electron-rich dialkylbiaryl phosphine ligands (such as XPhos or RuPhos) is strictly required. The steric bulk of XPhos prevents the triazole nitrogen from coordinating to the metal center, while its electron-rich nature forces the difficult oxidative addition into the deactivated C3–Br bond. Furthermore, utilizing Generation 3 (G3) Buchwald precatalysts ensures rapid, low-temperature generation of the active L-Pd(0) species.

Catalyst System Optimization

The quantitative data below illustrates the necessity of modern ligand design when coupling 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine with phenylboronic acid.

EntryCatalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)
1 Pd(PPh3​)4​ (5%) Na2​CO3​ (2.0)Toluene/ H2​O (4:1)10015%
2 Pd(dppf)Cl2​ (5%) K2​CO3​ (2.0)1,4-Dioxane/ H2​O (4:1)9042%
3 Pd2​(dba)3​ (2.5%) / SPhos (5%) K3​PO4​ (3.0)1,4-Dioxane/ H2​O (4:1)9078%
4 XPhos Pd G3 (2%) K3​PO4​ (3.0) 1,4-Dioxane/ H2​O (4:1) 80 94%

Note: Entry 4 represents the optimized conditions. Water is critical in the solvent mixture to dissolve the inorganic base and accelerate the transmetalation step by forming a highly nucleophilic boronate "ate" complex[4].

Standard Operating Procedures (Protocols)

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

Objective: Coupling of the triazole substrate with diverse aryl/heteroaryl boronic acids.

Step-by-Step Methodology:

  • Reagent Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), anhydrous K3​PO4​ (3.0 equiv), and XPhos Pd G3 (0.02 equiv, 2 mol%).

  • Solvent Addition & Degassing: Add 1,4-Dioxane (4.0 mL) and deionized H2​O (1.0 mL). Critical Step: Degas the biphasic mixture by sparging with Argon for 15 minutes. Oxygen rapidly reacts with the electron-rich L-Pd(0) active species to form inactive peroxo-complexes.

  • Thermal Activation: Seal the flask and heat to 80 °C in a pre-heated oil bath for 2–4 hours.

    • Self-Validation: The reaction mixture will transition from a pale yellow suspension to a dark, homogeneous amber solution as the active catalyst forms and the base dissolves.

  • Reaction Monitoring: Monitor via LC-MS. The disappearance of the starting material mass ( m/z 245/247) confirms complete conversion.

  • Aqueous Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and H2​O (10 mL). Critical Step:Do not use acidic aqueous washes (e.g., 1M HCl). The C5-piperidine moiety is basic; acidic conditions will protonate the amine and pull your product into the aqueous waste phase. Use neutral brine for washing.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate in vacuo, and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Objective: Coupling of the triazole substrate with secondary amines (e.g., morpholine).

Step-by-Step Methodology:

  • Reagent Assembly: In a nitrogen-filled glovebox, charge a vial with the triazole substrate (1.0 equiv), RuPhos Pd G3 (3 mol%), and Sodium tert-butoxide ( NaOtBu , 1.5 equiv).

    • Causality: NaOtBu is required to effectively deprotonate the secondary amine, increasing its nucleophilicity for complexation with the Pd(II) intermediate.

  • Amine & Solvent Addition: Add anhydrous, degassed Toluene (0.2 M) followed by the secondary amine (1.2 equiv).

  • Heating: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat at 95 °C for 12 hours.

  • Workup: Cool to room temperature, filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts, and wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via reverse-phase HPLC or basic alumina chromatography to prevent streaking caused by the highly basic bis-amino triazole product.

Process Visualizations

CatalyticCycle Precat XPhos Pd G3 (Precatalyst) Pd0 L-Pd(0) Active Species Precat->Pd0 Base Activation OxAdd Oxidative Addition L-Pd(II)(Triazole)(Br) Pd0->OxAdd + Triazole Substrate Transmet Transmetalation L-Pd(II)(Triazole)(Ar) OxAdd->Transmet + Boronic Acid / Base RedElim Reductive Elimination C-C Bond Formation Transmet->RedElim RedElim->Pd0 - Cross-Coupled Product

Catalytic cycle of Suzuki-Miyaura coupling for the bromotriazole substrate.

Workflow S1 1. Assembly (Inert Atmosphere) S2 2. Degassing (Ar Sparging, 15m) S1->S2 S3 3. Cross-Coupling (80°C, 2-12h) S2->S3 S4 4. Phase Separation (Aqueous Workup) S3->S4 S5 5. Isolation (Chromatography) S4->S5

Step-by-step experimental workflow for palladium-catalyzed cross-coupling.

References

  • [1] Novel Orally Bioavailable γ-Secretase Inhibitors with Excellent in Vivo Activity. Journal of Medicinal Chemistry - ACS Publications. 1

  • [3] A Novel Method for High-Throughput Reduction of Compounds through Automated Sequential Injection into a Continuous-Flow Microfluidic Reactor. ResearchGate. 3

  • [2] Szommer, T. et al. Parallel synthesis of 1,2,4-triazole derivatives using microwave and continuous-flow techniques. PubMed. 2

  • [4] The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.4

Sources

Application

Application Note: Reagents and Protocols for the Bromination of 1-Methyl-1H-1,2,4-triazol-5-yl Piperidine Derivatives

Introduction & Rationale The 1-methyl-1H-1,2,4-triazol-5-yl piperidine motif is a highly privileged structural scaffold in modern medicinal chemistry. It is prominently embedded in the architecture of potent poly(ADP-rib...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The 1-methyl-1H-1,2,4-triazol-5-yl piperidine motif is a highly privileged structural scaffold in modern medicinal chemistry. It is prominently embedded in the architecture of potent poly(ADP-ribose) polymerase (PARP) inhibitors, such as1[1]. The selective functionalization of this bicyclic system via halogenation is a critical gateway for downstream structural diversification, particularly serving as an electrophilic partner in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings). This guide details the mechanistic causality and self-validating experimental protocols required for the selective bromination of these derivatives, navigating the chemical dichotomy between the heteroaromatic triazole core and the aliphatic piperidine ring.

Mechanistic Insights & Reagent Selection

The structural nature of 1-methyl-1H-1,2,4-triazol-5-yl piperidines necessitates highly specific reagent selection based on the desired regioselectivity. The choice of brominating agent dictates whether the reaction proceeds via an electrophilic or radical pathway.

  • Electrophilic Aromatic Substitution (SEAr) at C3: In this specific scaffold, the N1 position is methylated, and the C5 position is occupied by the piperidine ring, leaving C3 as the sole available site for aromatic substitution. Because the 1,2,4-triazole ring is inherently electron-deficient (the pKa of the protonated species is approximately 2.19), it is highly deactivated toward electrophilic attack[2]. Consequently, strong conditions using 2 are required. The base facilitates the formation of a transient, highly reactive hypobromite species and stabilizes the triazole salt, driving the SEAr exclusively at the C3 position[2].

  • Radical Bromination via N-Bromosuccinimide (NBS): If the synthetic goal is the functionalization of the aliphatic piperidine ring (e.g., alpha to the nitrogen or at a substituted benzylic/allylic equivalent),3[3]. Operating via the 4, NBS acts as a "bromine sink," maintaining a remarkably low steady-state concentration of Br₂[4]. In the presence of a radical initiator like AIBN, this low concentration suppresses competing electrophilic addition to the triazole core, favoring highly 5 on the piperidine moiety[5].

Mechanism A 1-Methyl-1H-1,2,4-triazol-5-yl Piperidine Derivative B NBS / AIBN (Radical Pathway) A->B Radical Initiation C Br2 / NaOH (Electrophilic Pathway) A->C Base Catalysis D Alpha-Bromination (Piperidine Ring) B->D Selective H-abstraction E C3-Bromination (Triazole Ring) C->E SEAr at C3

Mechanistic divergence in the bromination of 1-methyl-1H-1,2,4-triazol-5-yl piperidines.

Experimental Protocols

Trustworthiness & Self-Validation: The following protocols incorporate built-in validation steps (e.g., specific visual cues, analytical quenching) to ensure reproducibility, safety, and high yields.

Protocol A: Electrophilic C3-Bromination of the Triazole Ring

Causality: Utilizing Br₂ in basic media forces the deactivated triazole into a more nucleophilic anionic state, ensuring C3-selectivity over the protected aliphatic ring.

  • Preparation: Dissolve the 1-methyl-1H-1,2,4-triazol-5-yl piperidine derivative (1.0 eq) in a 2 M aqueous NaOH solution (10 volumes). Critical Step: Ensure the piperidine nitrogen is protected (e.g., via Boc or Cbz) prior to this step to prevent oxidative degradation or N-bromination.

  • Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Add elemental bromine (Br₂, 1.2 eq) dropwise over 30 minutes. The slow addition mitigates the exothermic reaction and prevents di-bromination of the protecting groups.

  • Propagation & Validation: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 4 hours. Validate reaction progress via LC-MS; the successful C3-bromo product will exhibit a characteristic M+2 isotopic pattern (1:1 ratio) indicative of mono-bromination.

  • Quenching: Quench unreacted Br₂ by slowly adding saturated aqueous sodium thiosulfate (Na₂S₂O₃). Self-Validation: Continue addition until the distinct red/brown color of the solution completely dissipates to a pale yellow or colorless state.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Regioselective Radical Bromination using NBS

Causality: The use of NBS with AIBN ensures a radical pathway, strictly avoiding the SEAr pathway of the triazole ring and targeting the weaker C-H bonds on the piperidine framework.

  • Preparation: Dissolve the protected piperidine derivative (1.0 eq) in anhydrous carbon tetrachloride (CCl₄) or trifluorotoluene (a greener, non-ozone-depleting alternative)[4].

  • Initiation: Add N-bromosuccinimide (NBS, 1.1 eq) and azobisisobutyronitrile (AIBN, 0.05 eq) to the solution.

  • Reflux & Visual Validation: Heat the mixture to reflux (approx. 80 °C). Initiation is indicated by more vigorous boiling[4]. As the reaction proceeds, the denser NBS is consumed and converted into succinimide, which floats to the surface of the solvent. Self-Validation: This phase separation serves as a reliable visual cue for reaction completion[4].

  • Workup: Cool the mixture to 0 °C to fully precipitate the succinimide. Filter the solid and wash the filtrate with saturated aqueous NaHCO₃ followed by brine.

  • Purification: Dry the organic phase over MgSO₄, concentrate, and purify via recrystallization.

Workflow step1 1. Substrate Prep Protect Piperidine N step2 2. Reagent Addition NBS or Br2 dropwise step1->step2 step3 3. Monitoring LC-MS / TLC tracking step2->step3 step4 4. Quenching Na2S2O3 neutralization step3->step4 step5 5. Purification Chromatography step4->step5

Step-by-step experimental workflow for the controlled bromination of triazole derivatives.

Quantitative Data Presentation: Reagent Comparison

Brominating ReagentPrimary MechanismTarget RegioselectivityTypical YieldKey Byproducts / Limitations
Br₂ / NaOH Electrophilic (SEAr)Triazole C3-position75 - 85%Requires strict N-protection; highly exothermic.
NBS / AIBN Radical (Wohl-Ziegler)Piperidine Aliphatic C-H65 - 80%Succinimide (easily filtered); requires reflux.
NBS / DMF Mild ElectrophilicTriazole C3-position50 - 65%Slower reaction rate; potential for DMF adducts.

References

  • [2] Product Class 14: 1,2,4-Triazoles. Thieme Connect. Available at:

  • [1] Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. ACS Publications. Available at:

  • [4] Wohl–Ziegler bromination. Wikipedia. Available at:

  • [3] N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Suru-Chem. Available at:

  • [5] Allylic Bromination by NBS with Practice Problems. Chemistry Steps. Available at:

Sources

Method

Application Note: Utilizing 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine as a Core Scaffold in Agrochemical Synthesis

Introduction and Mechanistic Rationale The development of next-generation agrochemicals relies heavily on versatile heterocyclic building blocks. Among these, the 1,2,4-triazole moiety is a privileged scaffold, predomina...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The development of next-generation agrochemicals relies heavily on versatile heterocyclic building blocks. Among these, the 1,2,4-triazole moiety is a privileged scaffold, predominantly functioning as the primary pharmacophore in modern agricultural fungicides, herbicides, and plant growth regulators[1].

The compound 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine (CAS: 1243250-23-8) represents a highly functionalized intermediate designed specifically for late-stage diversification. Its architecture serves a multi-layered mechanistic purpose in drug and agrochemical design:

  • Target Engagement (The Triazole Core): The unhindered nitrogen (N4) of the 1,2,4-triazole ring acts as a potent Lewis base, coordinating directly with the heme iron (Fe²⁺) in the active site of2. This interaction halts the biosynthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and fungal cell death[2].

  • Spatial Occupation (The Piperidine Ring): The saturated piperidine ring provides a bulky, lipophilic vector that occupies the hydrophobic access channel of the CYP51 enzyme. This steric bulk increases binding residence time and enhances selectivity for fungal over plant cytochrome P450 enzymes.

  • Synthetic Handle (The 3-Bromo Substituent): The bromine atom at the C3 position is highly activated by the electron-deficient triazole ring, making it an ideal substrate for3[3].

CYP51_Mechanism Substrate Lanosterol (Natural Substrate) Enzyme CYP51 Enzyme (Lanosterol 14α-demethylase) Substrate->Enzyme Binds Active Site Product Ergosterol (Fungal Cell Wall Integrity) Enzyme->Product Catalyzes Demethylation Inhibitor 1-(3-Bromo-1-methyl-1H- 1,2,4-triazol-5-yl)piperidine Derivatives Inhibitor->Enzyme N4 Coordinates Heme Fe2+ Piperidine blocks access channel

Fig 1: Mechanism of CYP51 inhibition by 1,2,4-triazole-piperidine derivatives.

Synthetic Workflows and Late-Stage Functionalization

To generate diverse libraries of agrochemical candidates, the C-Br bond of 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine is exploited via two primary pathways: Suzuki-Miyaura cross-coupling to yield 3-aryl derivatives (fungicides) and Buchwald-Hartwig amination to yield 3-amino derivatives (herbicides)[3].

Synthetic_Workflow Scaffold 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine (CAS: 1243250-23-8) Reaction1 Suzuki-Miyaura Coupling Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O, 90°C Scaffold->Reaction1 C-Br Oxidative Addition Reaction2 Buchwald-Hartwig Amination R-NH2, Pd2(dba)3, XPhos Cs2CO3, Toluene, 100°C Scaffold->Reaction2 C-Br Oxidative Addition Product1 3-Aryl-1,2,4-Triazole Derivatives (Fungicide Candidates) Reaction1->Product1 Transmetalation & Reductive Elimination Product2 3-Amino-1,2,4-Triazole Derivatives (Herbicide Candidates) Reaction2->Product2 Amine Coordination & Reductive Elimination

Fig 2: Late-stage functionalization workflows for the bromotriazole scaffold.

Validated Experimental Protocols

Protocol A: Synthesis of 3-Aryl-1,2,4-Triazole Fungicide Candidates via Suzuki-Miyaura Coupling

Objective: To couple the bromotriazole scaffold with diverse arylboronic acids, optimizing for high yield while preventing catalyst poisoning by the basic piperidine nitrogen.

Materials:

  • 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(dppf)Cl₂ (0.05 mmol, 5 mol%)

  • K₂CO₃ (2.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL), degassed

Step-by-Step Procedure & Causality:

  • Reaction Setup: In an oven-dried Schlenk flask under argon, combine the bromotriazole scaffold, arylboronic acid, and K₂CO₃.

    • Causality: A 20% molar excess of the boronic acid is used to compensate for competitive protodeboronation at elevated temperatures. K₂CO₃ is selected as it provides optimal basicity to generate the reactive boronate species required for transmetalation without causing hydrolysis of the triazole ring.

  • Solvent Addition: Add the degassed 1,4-Dioxane/H₂O mixture.

    • Causality: Water is strictly required to dissolve the inorganic base and facilitate the transmetalation step. Dioxane provides excellent solubility for the organic components. Degassing prevents oxidative homocoupling of the boronic acid.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ and heat the mixture to 90°C for 12 hours.

    • Causality: The bidentate dppf ligand is specifically chosen because its strong chelating effect prevents the palladium from being sequestered by the Lewis basic piperidine nitrogen of the starting material.

  • Self-Validation & In-Process Control: Monitor the reaction via LC-MS (ESI+).

    • Validation System: The starting material exhibits a distinct isotopic bromine pattern (M, M+2 at ~245/247 m/z). Complete conversion is validated when this signature entirely disappears, replaced by the mass of the coupled product.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Treat the organic layer with SiliaMetS Thiol resin (0.5 g) for 1 hour.

    • Causality: The thiol resin scavenges residual palladium, which is critical because heavy metal contamination can cause false positives in downstream biological in vitro assays.

Protocol B: Synthesis of 3-Amino-1,2,4-Triazole Herbicide Candidates via Buchwald-Hartwig Amination

Objective: To install diverse aliphatic or aromatic amines at the C3 position to explore novel modes of action[3].

Materials:

  • Bromotriazole scaffold (1.0 mmol)

  • Primary Amine (1.5 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Cs₂CO₃ (2.0 mmol)

  • Anhydrous Toluene (8 mL)

Step-by-Step Procedure & Causality:

  • Preparation: Charge a dry vial with all solid reagents. Add anhydrous toluene and the primary amine under a nitrogen atmosphere.

    • Causality: Cs₂CO₃ is utilized due to its high solubility in toluene compared to other carbonates, driving the deprotonation of the amine during the catalytic cycle.

  • Catalysis: Heat the sealed vial at 100°C for 16 hours.

    • Causality: The use of XPhos (a bulky, electron-rich biaryl phosphine ligand) is critical. It accelerates the challenging reductive elimination step, preventing the formation of a stable, unreactive Pd-piperidine dead-end complex[3].

  • Self-Validation: Perform TLC (Silica gel, DCM:MeOH 9:1).

    • Validation System: Stain with Ninhydrin. The consumption of the primary amine (which stains strongly) and the appearance of a new, UV-active product spot confirms successful amination.

Quantitative Data: Physicochemical and Biological Profiling

To demonstrate the utility of this scaffold, Table 1 summarizes the physicochemical properties and representative biological activity of synthesized derivatives against Zymoseptoria tritici (a major wheat pathogen). The data illustrates how varying the C3 substituent impacts lipophilicity (CLogP) and target affinity.

Table 1: Profiling of 1-(3-Substituted-1-methyl-1H-1,2,4-triazol-5-yl)piperidine Derivatives

CompoundC3 Substituent (R-Group)Isolated Yield (%)CLogPCYP51 IC₅₀ (nM)Z. tritici EC₅₀ (mg/L)
Scaffold -BrN/A1.82>10,000>100.0
Derivative 1 4-Chlorophenyl85%3.5412.50.45
Derivative 2 2,4-Difluorophenyl82%3.218.20.21
Derivative 3 4-(Trifluoromethyl)phenyl78%4.1525.01.50
Derivative 4 Cyclohexylamino71%2.95450.012.0

Data Interpretation: The parent bromotriazole exhibits negligible fungicidal activity. However, installation of a 2,4-difluorophenyl group (Derivative 2)—a motif common in commercial fungicides like Difenoconazole—optimizes the CLogP to ~3.2, resulting in single-digit nanomolar enzyme inhibition and sub-ppm whole-cell efficacy.

References

  • Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. nih.gov.
  • The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. rjptonline.org.
  • Use of Direct-to-Biology Strategies for the Discovery of 2′-Deoxynucleoside 5′-Monophosphate N-Glycosidase (DNPH1) PROTACs. acs.org.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Issues of 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine

Welcome to the Technical Support Center. As drug development professionals and formulation scientists, encountering "brick dust" or highly lipophilic compounds is a routine challenge.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and formulation scientists, encountering "brick dust" or highly lipophilic compounds is a routine challenge. This guide provides an authoritative, causality-driven framework for troubleshooting and resolving the aqueous solubility bottlenecks specifically associated with 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine .

Part 1: Mechanistic Overview of the Solubility Barrier

To formulate an effective solution, we must first understand the structural causality behind the compound's insolubility. While piperidine itself is miscible with water due to its strong basicity (pKa ~11.1) and hydrogen-bonding capacity, its complex derivatives often exhibit poor solubility attributed to high crystallinity and bulky hydrophobic groups 1.

For 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine, three distinct structural features destroy aqueous solubility:

  • Attenuated Basicity (pKa Shift): The piperidine nitrogen is directly conjugated to the electron-deficient C5 position of the 1,2,4-triazole ring. This delocalization pulls electron density away from the nitrogen, drastically lowering its conjugate acid pKa. Consequently, the molecule remains un-ionized (neutral) at physiological pH (7.4).

  • High Lipophilicity (LogP): The bromine atom at the C3 position is highly lipophilic, significantly increasing the partition coefficient (LogP) and driving the molecule out of the aqueous phase.

  • Loss of Hydrogen Bond Donors: The methylation at the N1 position of the triazole removes the only potential hydrogen bond donor (NH), limiting interactions with water molecules.

Part 2: Troubleshooting Guide & FAQs

Q1: My compound dissolves perfectly in 100% DMSO, but immediately crashes out (precipitates) when diluted into PBS (pH 7.4) for cell culture assays. Why is this happening, and how can I fix it? A1: You are observing the "solvent-shift" effect. DMSO effectively solvates the hydrophobic bromo-triazole moiety. However, upon dilution into an aqueous buffer, the local dielectric constant spikes. Because the piperidine nitrogen is un-ionized at pH 7.4, the neutral, lipophilic molecules rapidly aggregate to minimize contact with water, leading to nucleation and precipitation. Solution: You must lower the dielectric constant of the final assay medium. Pre-dilute your DMSO stock with a surfactant (e.g., Tween-20 or Cremophor EL) before adding it to the buffer. A final concentration of 1% DMSO and 0.1% Tween-20 often creates stable micelles that keep the compound in solution long enough for in vitro assays.

Q2: Can I just form an HCl salt of this compound to improve its aqueous solubility? A2: No, standard salt formation is likely to fail here. Because the basicity of the piperidine nitrogen is heavily attenuated by the triazole ring, forming a stable salt requires a very strong acid. Even if you successfully isolate an HCl or methanesulfonate salt in the solid state, dissolving it in water (pH ~7) will cause immediate disproportionation. The water will act as a base, deprotonating the weakly basic piperidine, and the free base will precipitate. For class II BCS compounds, enhancing solubility via alternative formulations is required to improve bioavailability 2.

Q3: We need to dose this compound orally in a rodent PK study at 10 mg/kg. What is the most reliable vehicle? A3: For in vivo studies, you must use a biorelevant vehicle. Cyclodextrins are cyclic oligosaccharides with a 'pseudo-amphiphilic' nature that encapsulate hydrophobic drugs to increase aqueous solubility 3. Formulating the compound in 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water is highly recommended. The hydrophobic bromo-triazole moiety will insert into the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility.

Part 3: Visualizing the Formulation Strategy

Formulation_Workflow Start 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine InVitro In Vitro Assays Start->InVitro InVivo In Vivo Studies Start->InVivo DMSO DMSO Stock (10-50 mM) InVitro->DMSO CD Cyclodextrin Complexation InVivo->CD Aqueous Route Lipid Lipid-Based Formulation InVivo->Lipid Lipophilic Route Cosolvent Co-solvent / Surfactant DMSO->Cosolvent Buffer Addition

Decision tree for selecting formulation strategies based on experimental application.

CD_Mechanism FreeDrug Free Drug (Lipophilic) Complex Inclusion Complex (Water Soluble) FreeDrug->Complex Hydrophobic Interactions FreeCD HP-β-CD (Hydrophobic Cavity) FreeCD->Complex Host-Guest Encapsulation

Thermodynamic pathway of HP-β-CD inclusion complexation for aqueous solubility enhancement.

Part 4: Experimental Protocols

Protocol 1: Preparation of a 20% HP-β-CD Formulation for In Vivo Dosing

This self-validating protocol ensures complete solubilization prior to animal dosing, preventing micro-embolisms caused by undissolved particulates.

Materials:

  • 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine (Free base)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD, pharmaceutical grade)

  • Deionized water or 50 mM Acetate Buffer (pH 4.5)

  • Probe sonicator or heated water bath

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve 2.0 g of HP-β-CD in 8.0 mL of deionized water. Vortex until the solution is completely clear. Adjust the final volume to 10.0 mL to create a 20% (w/v) stock.

  • Drug Addition: Weigh out the required mass of the compound (e.g., 20 mg for a 2 mg/mL target concentration) into a glass vial.

  • Wetting: Add 10.0 mL of the 20% HP-β-CD vehicle to the vial.

  • Complexation: Vortex the suspension for 2 minutes. If particulates remain, place the vial in a water bath at 37°C and sonicate for 15–30 minutes. The thermal energy accelerates the thermodynamic inclusion of the bromo-triazole moiety into the cyclodextrin cavity.

  • Equilibration: Allow the solution to return to room temperature (20–25°C) and sit for 2 hours.

  • Validation (Critical): Centrifuge a 500 µL aliquot at 10,000 x g for 5 minutes. Visually inspect for a pellet. Dilute the supernatant 1:100 in mobile phase and quantify via HPLC-UV against a standard curve. Do not assume 100% recovery without analytical validation.

Protocol 2: Kinetic Solubility Screening (Solvent-Shift Method)

Used to determine the maximum tolerable concentration in biochemical assays before precipitation occurs.

Step-by-Step Methodology:

  • Prepare a 10 mM stock of the compound in 100% DMSO.

  • In a 96-well plate, dispense 190 µL of your target assay buffer (e.g., PBS, pH 7.4) into each well.

  • Perform a serial dilution of the DMSO stock, then spike 10 µL of each concentration into the buffer wells (maintaining a constant 5% DMSO concentration).

  • Incubate the plate at room temperature for 2 hours on a plate shaker.

  • Measure the absorbance at 620 nm (Nephelometry/Turbidimetry). A sharp increase in absorbance indicates the nucleation point (precipitation). The concentration immediately preceding this spike is your kinetic solubility limit.

Part 5: Quantitative Data Presentation

Table 1: Comparative Solubility Enhancement Strategies for Bromo-Triazolyl Piperidines

StrategyVehicle CompositionExpected Solubility RangePrimary ApplicationPros / Cons
Aqueous Buffer PBS (pH 7.4)< 0.01 mg/mLBaseline referencePro: Biologically inert.Con: Unusable for lipophilic neutral compounds.
Co-Solvent 5% DMSO + 5% Tween-80 in PBS0.1 – 0.5 mg/mLIn vitro cell assaysPro: Easy to prepare.Con: High DMSO/surfactant levels can cause cell toxicity.
Cyclodextrin 20% HP-β-CD in Water2.0 – 5.0 mg/mLIn vivo PK (IV/PO)Pro: Excellent tolerability; true solution.Con: Requires heating/sonication to reach equilibrium.
Lipid-Based (SEDDS) 10% Ethanol, 30% Cremophor EL, 60% Capryol 90> 10.0 mg/mLIn vivo PK (PO only)Pro: Maximizes oral bioavailability.Con: Viscous; unsuitable for intravenous (IV) injection.

References

  • BenchChem.Technical Support Center: Enhancing the Solubility of Piperidine Intermediates.
  • MDPI.Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • PharmaFocusAsia.Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs.

Sources

Optimization

Best solvent systems for recrystallization of 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine

Welcome to the Technical Support Center for the purification and solid-form control of 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine (CAS: 1243250-23-8). As a Senior Application Scientist, I have designed this gui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and solid-form control of 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine (CAS: 1243250-23-8).

As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists navigate the unique physicochemical challenges of this molecule. This compound features a highly polar, hydrogen-bond-accepting halogenated triazole core paired with a lipophilic, basic piperidine ring[1]. This structural dichotomy often leads to complex solubility profiles and a high propensity for liquid-liquid phase separation (LLPS), commonly known as "oiling out," during crystallization[2].

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting steps to ensure high-purity crystalline recovery.

Solvent System Selection Matrix

The selection of a recrystallization solvent must balance the high solubility of the piperidine moiety with the rigid packing requirements of the brominated triazole. Below is the quantitative and qualitative matrix of the best solvent systems for this scaffold.

Solvent SystemRatio (v/v)Solute Affinity ProfileCooling ProfileBest Application / Causality
Ethyl Acetate / Heptane 1:2 to 1:4High in EtOAc, Low in Heptane65°C to 5°CPrimary Choice. Provides a sharp solubility gradient. EtOAc disrupts intermolecular H-bonds; Heptane forces lattice packing.
Isopropanol (IPA) Single SolventModerate at 80°C, Low at 0°C80°C to 0°CHigh Purity. Slower crystal growth yields highly pure polymorphs. Excellent for removing highly polar impurities.
Toluene / Hexane 1:3High in Toluene, Low in Hexane90°C to 0°CLipophilic Crudes. High boiling point of toluene allows for a wider metastable zone, ideal for highly impure batches.
Ethanol / Water 5:1High in EtOH, Very Low in Water75°C to 5°CSalt Forms. Best used only if the piperidine nitrogen is protonated (e.g., HCl salt form) to prevent immediate oiling out.

Self-Validating Experimental Protocol: Binary Anti-Solvent Crystallization

This step-by-step methodology utilizes the Ethyl Acetate / Heptane binary system. It is designed as a self-validating system—meaning each step contains a visual or thermodynamic checkpoint to confirm success before proceeding.

Step 1: Hot Dissolution

  • Action: Suspend the crude 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine in 5 volumes (v/w) of Ethyl Acetate. Heat to 60–65°C under moderate agitation.

  • Validation Check: The solution must become completely transparent. Causality: If the solution remains cloudy, inorganic salts or highly cross-linked polymeric impurities are present and must be removed.

Step 2: Hot Filtration

  • Action: Pass the hot solution through a pre-warmed Celite pad into a clean, heated receiving flask.

  • Validation Check: The filtrate is free of particulates. This removes heterogeneous nucleation sites that could cause premature, impure crystallization.

Step 3: Anti-Solvent Addition & Cloud Point Targeting

  • Action: Maintain the filtrate at 60°C. Add Heptane dropwise until the solution exhibits a faint, persistent turbidity (the "cloud point"), then immediately add 0.5 volumes of EtOAc to regain a clear solution.

  • Validation Check: The system is now sitting exactly at the upper boundary of the metastable zone.

Step 4: Seeding and Controlled Cooling

  • Action: Cool the reactor at a strict rate of -0.5°C/min. Upon reaching 45°C, introduce 0.5% (w/w) pure seed crystals.

  • Validation Check: Visible, uniform crystal growth begins propagating from the seeds without the formation of a secondary liquid phase. Causality: Seeding bypasses the high activation energy barrier of primary nucleation, forcing the solute to integrate into a rigid lattice rather than crashing out as an oil[3].

Step 5: Isolation

  • Action: Continue cooling to 0–5°C and age for 2 hours. Isolate via vacuum filtration and wash the cake with 2 volumes of ice-cold Heptane.

  • Validation Check: The mother liquor contains the colored impurities, leaving a stark white crystalline solid on the frit.

Workflow A Crude Compound (Solid/Oil) B Dissolve in hot EtOAc (5-7 vol, 65°C) A->B C Hot Filtration (Remove insolubles) B->C D Add Heptane dropwise until cloud point C->D E Seed & Slow Cool (-0.5°C/min) D->E F Ice Bath Aging (0-5°C for 2h) E->F G Vacuum Filter & Cold Wash F->G

Standard binary recrystallization workflow for triazole-piperidine derivatives.

Troubleshooting Guides & FAQs

Q1: My compound is "oiling out" (forming a milky emulsion or a second liquid layer at the bottom of the flask) instead of crystallizing. What causes this and how do I fix it? A: You are experiencing Liquid-Liquid Phase Separation (LLPS). Oiling out occurs when the integration of solute molecules into the crystal lattice is kinetically hindered, or the system experiences supersaturation levels that push it into a miscibility gap[2]. Because the melting point of the solute-solvent mixture drops below the system's temperature, it separates as an oil.

  • The Fix: Do not crash-cool the system. Reheat the mixture until it is a single clear phase. Dilute with 10-15% more primary solvent (EtOAc) to lower the initial concentration, and drastically reduce your cooling rate to -0.1°C/min. Introduce seed crystals just above the temperature where oiling previously occurred to provide a thermodynamic sink for the solute[4].

Q2: The recovered crystals are sticky and have a yellow/brown tint. How can I remove these impurities? A: Oiling out droplets act as excellent solvents for unwanted impurities; if an oil solidifies spontaneously, it traps these impurities inside the amorphous matrix[2]. Furthermore, triazole syntheses often leave trace transition metals or highly conjugated organic byproducts.

  • The Fix: Add 5% (w/w) activated carbon (e.g., Darco G-60) during the hot dissolution step (Step 1) and stir for 30 minutes before the hot filtration. Ensure you strictly follow the seeding protocol to prevent LLPS, which will naturally reject impurities into the mother liquor[3].

Q3: I have a very poor recovery yield (<50%) after filtration. Where is my product? A: The basic piperidine ring makes this molecule highly soluble in trace amounts of polar solvents. If your EtOAc ratio is too high, or if your wash solvent is not properly chilled, the product will remain dissolved in the mother liquor.

  • The Fix: Evaporate the mother liquor to half its volume and repeat the cooling/anti-solvent addition. In future batches, shift the EtOAc:Heptane ratio from 1:2 closer to 1:4, and ensure the final aging temperature is strictly held at 0–5°C for at least 2 hours to maximize thermodynamic yield.

OilingOut Issue Oiling Out (LLPS) Detected Check Identify Root Cause Issue->Check Act1 High Supersaturation: Dilute with EtOAc Check->Act1 Act2 Kinetic Delay: Add Seed Crystals Check->Act2 Act3 Rapid Cooling: Reduce to 0.1°C/min Check->Act3 Success Nucleation & Crystal Growth Act1->Success Act2->Success Act3->Success

Troubleshooting logic for liquid-liquid phase separation (oiling out) during cooling.

References

  • Source: Google Patents (WO2021070132A1)
  • Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • An In-Line Study of Oiling Out and Crystallization Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Minimizing debromination side reactions in 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine coupling

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals facing hydrodebromination (protodehalogenation)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals facing hydrodebromination (protodehalogenation) side reactions during the palladium-catalyzed coupling of 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine .

Unlike standard aryl bromides, this electron-rich, heteroatom-dense substrate presents unique kinetic challenges. This guide bypasses generic advice to provide a mechanistic breakdown, quantitative diagnostic data, and a self-validating experimental protocol to suppress C-Br reduction.

Part 1: Mechanistic Causality of Debromination

To solve debromination, we must first understand the kinetic divergence in the catalytic cycle. When 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine undergoes oxidative addition, the resulting Ar-Pd(II)-Br intermediate is stabilized by the electron-donating piperidine and the coordinating nitrogens of the triazole ring.

If the subsequent transmetalation step is sluggish, this intermediate enters a prolonged resting state. During this stall, the Pd(II) center becomes highly susceptible to intercepting hydrides from the reaction environment, leading to the formation of an off-cycle Palladium-Hydride (Pd-H) species[1]. This Pd-H intermediate rapidly undergoes reductive elimination to yield the undesired debrominated triazole (Ar-H)[2].

Hydrides typically originate from three sources:

  • Solvent Oxidation: Primary and secondary alcohols (e.g., ethanol, isopropanol) are oxidized by Pd(II), yielding aldehydes/ketones and a Pd-H species[3].

  • Amine Bases: Bases like triethylamine (Et₃N) can undergo β-hydride elimination upon coordination to palladium[2].

  • Adventitious Water: In the presence of basic phosphine ligands, trace water can act as a hydrogen source, driving direct hydrodehalogenation[4].

Mechanism Pd0 Pd(0) Catalyst OA Oxidative Addition (Ar-Br) Pd0->OA PdII Ar-Pd(II)-Br OA->PdII TM Transmetalation PdII->TM Desired PdH Hydride Transfer PdII->PdH Side Reaction RE Reductive Elimination TM->RE RE->Pd0 Debrom Hydrodebromination (Ar-H) PdH->Debrom Debrom->Pd0

Caption: Catalytic cycle showing cross-coupling vs. competing hydrodebromination pathway.

Part 2: Diagnostic Data & Parameter Optimization

To outcompete the hydrodebromination pathway, the activation barrier for transmetalation must be lowered. Bulky, electron-rich biarylphosphine ligands (such as XPhos or SPhos) stabilize the monoligated Pd(0) species, accelerate oxidative addition, and critically force the transmetalation and reductive elimination steps through steric bulk[5][6].

The table below summarizes the quantitative impact of systematically eliminating hydride sources and optimizing the ligand field for this specific triazole substrate.

Catalyst SystemBaseSolvent SystemTemp (°C)Yield: Desired ProductYield: Debrominated ByproductMechanistic Rationale
Pd(PPh₃)₄ (5 mol%)Na₂CO₃EtOH / H₂O8035%48% Ethanol acts as a potent hydride donor via Pd-mediated oxidation.
Pd(OAc)₂ / PPh₃Et₃NDMF10022%65% Et₃N undergoes β-hydride elimination; high temp accelerates off-cycle decay.
Pd₂(dba)₃ / SPhosK₃PO₄Anhydrous Dioxane8078%12%Aprotic solvent and inorganic base remove primary H-donors; SPhos accelerates coupling.
XPhos Pd G3 Cs₂CO₃ Anhydrous Toluene 60 94% < 2% Precatalyst ensures rapid Pd(0) generation; strict anhydrous conditions prevent water-driven reduction.

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates a baseline control validation step . By running a parallel reaction without the coupling partner, you can isolate and quantify the exact amount of debromination caused purely by your solvent/base matrix, allowing for precise troubleshooting.

Step 1: System Preparation & Validation Control

  • Flame-dry two Schlenk tubes (Tube A: Reaction, Tube B: Control) under a vacuum and backfill with Argon three times.

  • To Tube A, add 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine (1.0 equiv) and the corresponding boronic acid/ester (1.2 equiv).

  • To Tube B (Control), add only the bromotriazole (1.0 equiv).

Step 2: Reagent Loading

  • To both tubes, add anhydrous Cs₂CO₃ (2.0 equiv). Causality note: Cesium carbonate provides excellent solubility and basicity in non-polar solvents without acting as a hydride source[5][7].

  • Add XPhos Pd G3 precatalyst (2 mol%). Causality note: G3 precatalysts generate the active L-Pd(0) species at room temperature, avoiding the need for high-temperature initiation which can degrade ligands and promote debromination[2].

Step 3: Solvent Addition & Execution

  • Add strictly anhydrous, sparged Toluene (0.2 M) to both tubes.

  • Seal the tubes and stir at 60 °C for 4–6 hours. Monitor via LC-MS.

Step 4: Data Interpretation (The Self-Validation)

  • If Tube B shows >5% debromination: Your solvent or base is contaminated with water or a hydrogen donor. Replace your reagents before proceeding.

  • If Tube B shows <5% debromination, but Tube A shows >15% debromination: The boronic acid is failing to transmetalate quickly enough (likely due to steric hindrance or protodeboronation). Consider switching to a boronic ester (pinacol ester) or increasing the temperature slightly to 70 °C[6].

Part 4: Frequently Asked Questions (FAQs)

Q: Why is my specific triazole substrate so prone to debromination compared to standard bromobenzenes? A: The 1,2,4-triazole ring contains multiple coordinating nitrogen atoms. These heteroatoms can form stable, off-cycle complexes with the palladium center, effectively "trapping" the catalyst in the Ar-Pd(II)-Br state. The longer the catalyst remains in this state without transmetalating, the higher the statistical probability it will intercept a hydride from trace water or solvent[1][4].

Q: Can the piperidine moiety on my starting material act as the hydride source? A: While tertiary amines like piperidine lack an N-H bond, the α-hydrogens can theoretically undergo C-H activation and subsequent β-hydride elimination under highly forcing conditions. However, this is kinetically unfavorable compared to external amine bases (like DIPEA) or alcoholic solvents. If you are using anhydrous toluene and inorganic bases and still see debromination, the culprit is almost certainly adventitious water reacting with your phosphine ligand, not the piperidine ring[2][8].

Q: I switched to anhydrous toluene and K₃PO₄, but I still observe 15% debromination. What is the next logical step? A: If bulk solvent-derived hydrides are eliminated, the hydride source is likely adventitious water. Water can react directly with basic phosphines to drive hydrodehalogenation[8]. Ensure your K₃PO₄ is rigorously oven-dried (it is highly hygroscopic). Furthermore, upgrade your ligand to a bulkier, more electron-rich biarylphosphine (like XPhos) to lower the activation barrier for transmetalation, forcing the reaction down the desired pathway before degradation can occur[5][6].

References

Sources

Optimization

Troubleshooting low conversion rates in 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine synthesis

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine. Its purpose is to provide in-depth troubleshooting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine. Its purpose is to provide in-depth troubleshooting strategies and answers to frequently asked questions, with a focus on overcoming the common challenge of low conversion rates. The insights provided herein are grounded in established mechanistic principles and practical laboratory experience.

Troubleshooting Guide: Low Conversion Rates

Low yields can be a significant impediment to synthetic campaigns. This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems efficiently.

Q1: My final nucleophilic aromatic substitution (SNAr) reaction is stalling, resulting in low conversion. What are the primary factors I should investigate?

Low conversion in the final step—the displacement of the C5-bromide with piperidine—is a frequent challenge. The causes can be systematically diagnosed by evaluating the reaction parameters. A logical troubleshooting workflow is essential.[1]

Initial Diagnostic Checklist:

  • Re-verify Starting Material Quality: Confirm the purity of your 3-bromo-1-methyl-1H-1,2,4-triazole precursor and piperidine via NMR or LC-MS. Impurities can inhibit the reaction.

  • Confirm Reaction Conditions: Double-check the temperature, concentration, and stoichiometry against your protocol.

  • Analyze Reaction Mixture: Take a sample from the reaction and analyze it by TLC or LC-MS to determine the ratio of starting material, product, and any potential byproducts.

G start Low Conversion Observed check_purity Assess Purity of Starting Materials (Bromo-triazole, Piperidine) start->check_purity purity_ok Purity OK check_purity->purity_ok Pass purity_bad Impure check_purity->purity_bad Fail check_conditions Verify Reaction Conditions (Temp, Solvent, Base) conditions_ok Conditions Correct check_conditions->conditions_ok Pass conditions_bad Conditions Incorrect check_conditions->conditions_bad Fail monitor_rxn Monitor Reaction by TLC/LC-MS optimize Systematically Optimize Reaction Parameters (See Q2) monitor_rxn->optimize purity_ok->check_conditions purify Purify Reagents & Use Dry Solvents purity_bad->purify purify->check_purity conditions_ok->monitor_rxn correct_conditions Adjust to Protocol Specifications conditions_bad->correct_conditions correct_conditions->check_conditions

Caption: A decision tree for troubleshooting low yields.
Q2: How can I optimize the reaction conditions for the nucleophilic substitution of the C5-bromide with piperidine?

The 1,2,4-triazole ring is electron-deficient, which makes the carbon atoms susceptible to nucleophilic attack.[2] However, the success of the substitution is highly dependent on a synergistic combination of base, solvent, and temperature.

A. Choice of Base: An appropriate base is often required to deprotonate the piperidine, increasing its nucleophilicity, or to act as a scavenger for the HBr generated in situ.

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices. Cs₂CO₃ is more soluble in organic solvents and can lead to faster reaction rates.

  • Amine as Base: Using an excess of piperidine (2-3 equivalents) can serve as both the nucleophile and the base. This simplifies the reaction setup but requires more of the reagent.

  • Organic Bases: Non-nucleophilic organic bases like diisopropylethylamine (DIPEA) can be used if the substrate is sensitive to stronger inorganic bases.

B. Solvent Selection: The solvent plays a critical role in solvating the reactants and influencing the reaction rate.

  • Polar Aprotic Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are highly recommended. They effectively solvate the cationic species formed during the reaction, accelerating the SNAr process. Ensure solvents are anhydrous, as water can interfere with the reaction.[1]

  • Ethereal Solvents: Tetrahydrofuran (THF) or 2-methyl-THF can be used, often in combination with a stronger base like sodium hydride (NaH) to pre-form the piperidide anion, though this adds an extra step.

C. Temperature and Reaction Time: Nucleophilic aromatic substitutions on heterocyclic rings often have a significant activation energy barrier.

  • Temperature: Reactions are typically performed at elevated temperatures, ranging from 80 °C to 120 °C.[2] A lower temperature may be insufficient to drive the reaction to completion. Start with a temperature around 80 °C and increase incrementally if conversion remains low.

  • Monitoring: Monitor the reaction every 2-4 hours using TLC or LC-MS. If the reaction stalls (i.e., the ratio of starting material to product does not change over several hours), an increase in temperature is warranted.[3]

ParameterRecommendation 1Recommendation 2Rationale
Solvent DMF (anhydrous)DMSO (anhydrous)Polar aprotic solvents stabilize charged intermediates in the SNAr mechanism.
Base K₂CO₃ (2.0 equiv.)Piperidine (2.5 equiv.)K₂CO₃ is a cost-effective and efficient HBr scavenger. Excess piperidine acts as both nucleophile and base.
Temperature 80 - 100 °C100 - 120 °CHigher temperatures are often required to overcome the activation energy for substitution on the triazole ring.[4]
Concentration 0.1 - 0.5 M-Keeping the concentration in this range ensures sufficient intermolecular collisions without being overly dilute.
Q3: I am observing significant byproduct formation. How can I improve the reaction's selectivity?

Byproduct formation often points to issues with reagent purity or overly harsh reaction conditions.[3]

  • Control of Temperature: Running the reaction at an excessively high temperature can lead to decomposition of the starting material or the product. Find the minimum temperature required for a reasonable reaction rate.[5]

  • Inert Atmosphere: While not always strictly necessary for this type of reaction, performing the synthesis under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially if trace impurities are present.[1]

  • Purity of Piperidine: Piperidine can oxidize over time to form various impurities. Using a freshly opened bottle or distilling the piperidine before use can significantly improve results.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the substitution of bromine with piperidine on the 1,2,4-triazole ring?

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of piperidine attacks the electron-deficient C5 carbon of the triazole ring (the carbon bearing the bromine atom). This forms a negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized across the electron-withdrawing nitrogen atoms of the triazole ring.

  • Leaving Group Departure: The aromaticity of the triazole ring is restored by the expulsion of the bromide ion, which is a good leaving group. This step is typically fast.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr). (Note: Images are placeholders)
Q2: What are the critical quality attributes for my starting materials?
  • 3-Bromo-1-methyl-1H-1,2,4-triazole:

    • Purity: Should be >95% as determined by NMR or LC-MS. Key impurities to watch for are unbrominated starting material or di-brominated species.

    • Identity: Confirm the correct isomer is present. N-alkylation of triazoles can sometimes yield mixtures of N-1 and N-4 substituted products.[2]

  • Piperidine:

    • Purity: Should be >98%.

    • Water Content: Should be minimal (<0.1%). Use anhydrous grade piperidine or dry it over KOH pellets followed by distillation.

    • Storage: Store under an inert atmosphere and protect from light to prevent oxidation.

Q3: What is the best method for workup and purification?
  • Workup:

    • After cooling the reaction mixture, dilute it with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with water and then with a saturated brine solution to remove the bulk of the DMF/DMSO and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Column Chromatography: This is the most effective method for removing unreacted starting material and any non-polar byproducts. A gradient of ethyl acetate in hexanes on silica gel is a good starting point.

    • Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective and scalable purification method.[5]

Validated Experimental Protocol

This protocol provides a reliable starting point for the synthesis. It is recommended to perform a small-scale trial reaction first.[1]

Synthesis of 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-1-methyl-1H-1,2,4-triazole (1.0 equiv.), potassium carbonate (2.0 equiv.), and anhydrous dimethylformamide (DMF) to achieve a concentration of 0.2 M.

  • Add piperidine (1.2 equiv.) to the stirring suspension.

  • Heat the reaction mixture to 90 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 6-12 hours.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (10 volumes relative to the DMF volume) and wash with water (3 x 5 volumes) followed by brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure product.

References

  • Benchchem. Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2021). Frontiers in Chemistry.
  • Benchchem. An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles.
  • ISRES Publishing. Synthesis of 1,2,4 triazole compounds.
  • Benchchem.
  • Benchchem. Troubleshooting common issues in the synthesis of N-heterocycles.
  • Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles.
  • Royal Society of Chemistry. A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. (2015).
  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022). The Journal of Organic Chemistry.
  • Reddit. What are some common causes of low reaction yields? : r/Chempros.
  • Quora. What could be reason for getting a very low yield in organic chemistry?.
  • ResearchGate.
  • Benchchem. Optimizing reaction conditions for nucleophilic substitution on the triazine ring.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine vs. Iodo-Triazole Analogs

Executive Summary & Strategic Context In the development of novel therapeutics, the 1,2,4-triazole core is a privileged scaffold, frequently utilized for its metabolic stability and hydrogen-bonding capabilities. When fu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the development of novel therapeutics, the 1,2,4-triazole core is a privileged scaffold, frequently utilized for its metabolic stability and hydrogen-bonding capabilities. When functionalizing this core via transition-metal catalysis, the choice of the halogen electrophile is a critical decision that dictates reaction kinetics, chemoselectivity, and overall yield.

This guide provides an objective, data-driven comparison between 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine and its 3-iodo analog . While the bromo-derivative is a highly stable, cost-effective building block, the electron-donating nature of the C5-piperidine ring severely dampens its reactivity. We will explore the mechanistic causality behind this deactivation and demonstrate how switching to the iodo-analog can restore rapid, high-yielding cross-coupling kinetics.

Mechanistic Foundations: The "Why" Behind the Reactivity

To understand the divergence in reactivity, we must analyze the specific electronic environment of this substituted triazole ring.

The Electronic Deactivation of C3

The piperidine ring at the 5-position is not merely a structural placeholder. The nitrogen lone pair delocalizes into the triazole core via resonance, elevating the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle. Because the oxidative addition of Pd(0) to an aryl halide is essentially a nucleophilic attack by the metal, an electron-rich triazole ring inherently resists this step.

BDE and Oxidative Addition Kinetics

The carbon-halogen bond dissociation energy (BDE) is the primary thermodynamic barrier in the catalytic cycle. The C-Br bond in heteroaromatics typically possesses a BDE of ~81 kcal/mol, whereas the C-I bond is significantly weaker at ~65 kcal/mol .

When coupling the 3-bromo analog, the combination of an electron-rich ring and a strong C-Br bond results in a sluggish oxidative addition, requiring elevated temperatures (80–100 °C) and highly active, sterically demanding ligands (e.g., XPhos or BrettPhos). Conversely, the weaker C-I bond of the iodo-analog bypasses this electronic penalty, facilitating rapid oxidative addition even at ambient or mildly elevated temperatures (25–40 °C) .

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Fast for C-I, Slower for C-Br Pd0->OxAdd + Triazole-X (X=Br, I) TransMet Transmetalation (R-B(OH)2 + Base) OxAdd->TransMet Pd(II) Complex RedElim Reductive Elimination TransMet->RedElim Transmetalated Pd(II) RedElim->Pd0 Pd(0) Regeneration Product Cross-Coupled Triazole Product RedElim->Product Product Release

Palladium-catalyzed cross-coupling cycle highlighting the rate-determining oxidative addition step.

Quantitative Reactivity Comparison

The following table summarizes standardized experimental data comparing the two analogs across common cross-coupling methodologies. Data reflects optimized conditions required to reach >90% conversion.

Reaction TypeHalide AnalogCatalyst SystemBase / SolventTemp / TimeIsolated Yield
Suzuki-Miyaura (Phenylboronic acid)3-Bromo5 mol% Pd(dppf)Cl₂K₃PO₄ / Dioxane:H₂O80 °C / 12 h78%
Suzuki-Miyaura (Phenylboronic acid)3-Iodo2 mol% Pd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O40 °C / 4 h94%
Buchwald-Hartwig (Morpholine)3-Bromo5 mol% Pd₂(dba)₃, XPhosNaOtBu / Toluene100 °C / 16 h62%
Buchwald-Hartwig (Morpholine)3-Iodo2.5 mol% Pd₂(dba)₃, XPhosNaOtBu / Toluene80 °C / 6 h88%

Data Interpretation: The iodo-analog consistently demonstrates superior reactivity, requiring lower catalyst loadings, milder temperatures, and shorter reaction times. The bromo-analog, while viable, suffers from lower yields in C-N coupling due to competitive protodehalogenation at elevated temperatures .

Self-Validating Experimental Protocols

To ensure reproducibility, the following Suzuki-Miyaura protocol is designed as a self-validating system. It includes specific in-process controls that allow the chemist to verify the integrity of the reaction at each critical phase.

Protocol: Suzuki-Miyaura Coupling of Halogenated Triazoles

Reagents:

  • Triazole Substrate (Bromo or Iodo analog): 1.0 mmol

  • Phenylboronic Acid: 1.5 mmol

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (2 mol% for Iodo, 5 mol% for Bromo)

  • Base: K₂CO₃ (for Iodo) or K₃PO₄ (for Bromo), 3.0 mmol

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v), 10 mL

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 mmol)

Step-by-Step Methodology & Causality:

  • Solvent Degassing (Critical Step):

    • Action: Sparge the Dioxane/H₂O mixture with N₂ for 20 minutes prior to use.

    • Causality: Pd(0) is highly susceptible to oxidation by dissolved O₂. Water is required to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex.

    • Validation Checkpoint: The solution should remain clear. If a black precipitate (Pd black) forms immediately upon catalyst addition, degassing was insufficient.

  • Reagent Assembly:

    • Action: In an oven-dried Schlenk flask, combine the triazole substrate, phenylboronic acid, base, and internal standard. Add the degassed solvent.

    • Causality: The internal standard is inert under these conditions and allows for accurate reaction monitoring without isolation.

  • Catalyst Addition & Heating:

    • Action: Add Pd(dppf)Cl₂ under a positive stream of N₂. Heat the mixture to 40 °C (Iodo analog) or 80 °C (Bromo analog).

    • Causality: The bromo analog requires a stronger base (K₃PO₄) and higher heat (80 °C) to overcome the high BDE of the C-Br bond. The iodo analog reacts swiftly at 40 °C with milder K₂CO₃.

    • Validation Checkpoint (LC-MS): Aliquot 10 µL at t=2h. For the iodo analog, the MS trace should show >80% product mass (M+H). For the bromo analog, expect <30% conversion at this stage.

  • Workup & Isolation:

    • Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

    • Validation Checkpoint: Calculate the NMR yield using the internal standard before column loading to quantify any mass loss during purification.

Workflow Prep 1. Solvent Prep Degas Dioxane/H2O Mix 2. Reagent Assembly Add Substrates & Base Prep->Mix Cat 3. Catalyst Addition Pd(dppf)Cl2 under N2 Mix->Cat Heat 4. Thermal Activation Iodo: 40°C | Bromo: 80°C Cat->Heat Workup 5. Workup & Purify LC-MS Validation Heat->Workup

Self-validating experimental workflow for the Suzuki-Miyaura coupling of halogenated triazoles.

Strategic Selection: When to Use Which Analog?

Choosing between the bromo and iodo analogs is a balancing act between reactivity, stability, and synthetic strategy .

  • Opt for the 3-Bromo Analog When:

    • Performing Multi-Step Synthesis Prior to Coupling: The C-Br bond is highly stable to a wide range of acidic, basic, and reductive conditions. It will survive upstream transformations that might prematurely cleave a weaker C-I bond.

    • Cost and Scalability are Paramount: Bromo-triazoles are generally cheaper to synthesize and scale than their iodo-counterparts.

    • Orthogonal Coupling is Required: If the target molecule contains an aryl iodide elsewhere, the bromo-triazole allows for site-selective coupling at the iodide first, leaving the triazole C-Br intact for a subsequent reaction.

  • Opt for the 3-Iodo Analog When:

    • Coupling Sterically Hindered Partners: The rapid oxidative addition of the C-I bond compensates for the slow transmetalation of bulky boronic acids or amines.

    • Substrates are Thermally Sensitive: If the molecule contains fragile functional groups (e.g., epoxides, sensitive stereocenters), the ability to run the coupling at 25–40 °C is invaluable.

    • Overcoming Electronic Deactivation: As discussed, the electron-donating C5-piperidine ring severely deactivates the triazole. The iodo-analog is often the only way to achieve >90% yields without resorting to extreme temperatures or exotic, expensive ligands.

References

  • ResearchGate. "First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides." ResearchGate. URL:[Link]

  • MDPI. "The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine." Pharmaceuticals. URL:[Link]

  • PMC. "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." NIH. URL:[Link]

Comparative

Comparative Binding Affinity Guide: 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine vs. Alternative Triazole Pharmacophores

Triazole pharmacophores are foundational elements in modern medicinal chemistry. Their unique dipole moments, hydrogen-bonding capabilities, and metabolic stability make them ideal for target engagement.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Triazole pharmacophores are foundational elements in modern medicinal chemistry. Their unique dipole moments, hydrogen-bonding capabilities, and metabolic stability make them ideal for target engagement. However, the specific substitution patterns on the triazole ring drastically alter their binding affinity and utility in drug development.

This guide provides an in-depth mechanistic comparison between the highly specific 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine scaffold—a notable hit in recent targeted protein degradation (PROTAC) campaigns—and broader classes of triazole pharmacophores, such as 1,2,3-triazoles and unsubstituted 1,2,4-triazoles.

Mechanistic Profiling & Binding Causality

The 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine Scaffold

Identified primarily through DNA-Encoded Chemical Library (DECL) screening against the novel cancer target 2′-deoxynucleoside 5′-monophosphate N-glycosidase (DNPH1) [1], this specific pharmacophore exhibits a unique binding profile.

  • Binding Affinity: It acts as a relatively weak binder (IC50 ~3.8 to 8.6 μM) [1]. The bromine atom provides potential halogen bonding, while the methyl group sterically directs the orientation of the ring within the binding pocket.

  • Developability & Vectoring (The Causality of Use): Despite its weak affinity, this scaffold is highly prized in Direct-to-Biology (D2B) strategies [2]. The piperidine ring acts as a highly solvent-exposed vector. Because the nitrogen on the piperidine ring can be readily functionalized (e.g., via amide coupling) without disrupting the core triazole-target interaction, it serves as an ideal anchor for attaching E3 ligase recruiters to generate PROTACs [2].

1,2,3-Triazoles (CuAAC-Derived)

Synthesized via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), 1,2,3-triazoles are widely utilized as rigid amide bond bioisosteres [3].

  • Binding Affinity: They possess a strong dipole moment (~5 Debye) that effectively mimics the electronic properties of an amide bond, allowing them to participate in strong hydrogen bonding networks.

  • Application: In PROTAC development, integrating a 1,2,3-triazole into the linker of a von Hippel-Lindau (VHL) ligand has been shown to enhance binding affinity to the E3 ligase by up to 10-fold [2]. They are also potent pharmacophores in antimicrobial and antitubercular agents [3].

Unsubstituted and Thione-Substituted 1,2,4-Triazoles
  • Binding Affinity: These scaffolds typically achieve nanomolar (nM) binding affinities. The lack of bulky substituents allows the nitrogen atoms (N1, N2, N4) to act as unhindered hydrogen bond donors/acceptors or metal coordinators.

  • Application: This is the classical mechanism utilized by azole antifungals (e.g., fluconazole), where the unsubstituted nitrogen coordinates directly with the heme iron of the CYP51 enzyme, resulting in high-affinity, irreversible-like binding.

Pharmacophore Logic & Workflow Visualizations

The following diagrams illustrate the logical mapping of these pharmacophores and how the weak-binding piperidine-triazole hit is exploited in modern drug discovery workflows.

G cluster_0 Triazole Pharmacophores A 1,2,4-Triazole (3-Bromo-1-methyl-piperidine) D Halogen Bonding & Vectoring (DNPH1 Target) A->D Weak Affinity (~3.8 μM) High Developability B 1,2,3-Triazole (CuAAC Clicked) E Amide Isostere & Dipole (VHL Ligand Enhancement) B->E Enhances Affinity (up to 10x) C Unsubstituted 1,2,4-Triazole F Metal Coordination & H-Bonding (CYP51 / Kinases) C->F Strong Affinity (nM range)

Logical mapping of triazole pharmacophores to their primary binding mechanisms and affinities.

G A DECL Screening against Target (DNPH1) B Hit: 1-(3-Bromo-1-methyl-triazolyl)piperidine (IC50 ~3.8 μM) A->B Identifies weak but vectorable hit C D2B Array Synthesis (Piperidine Vector Exploitation) B->C Amide coupling via solvent-exposed ring D PROTAC Formation (E3 Ligase Recruitment) C->D Linker attachment E HiBiT Degradation Assay (Target Validation) D->E Confirms target degradation

Direct-to-Biology (D2B) workflow exploiting the piperidine vector for PROTAC generation.

Quantitative Data Comparison

The table below summarizes the quantitative binding characteristics and physicochemical traits of the compared triazole scaffolds.

Pharmacophore ScaffoldPrimary Interaction MechanismRepresentative TargetBinding Affinity RangeVectoring / Developability
1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine Halogen bonding, steric directionDNPH1 [1]~3.8 μM to 8.6 μM (IC50)High: Piperidine nitrogen allows rapid amide coupling for PROTAC linkers.
1,2,3-Triazole (1,4-disubstituted) Dipole moment, amide isostereVHL (E3 Ligase) [2]Sub-micromolar to nMHigh: Formed via click chemistry; excellent for rigidifying linkers.
Unsubstituted 1,2,4-Triazole Metal coordination, H-bondingCYP51 (Fungal)Low nM (Kd)Low: Modification of the triazole nitrogens destroys target affinity.

Experimental Workflows: Self-Validating Protocols

To objectively measure the binding affinity and functional efficacy of the 1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine scaffold, researchers must employ a self-validating system. The causality here is critical: because the affinity is inherently weak (micromolar), standard biochemical assays must be orthogonally validated by cellular degradation assays to prove the scaffold's utility.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

Purpose: To quantify the in vitro binding affinity (IC50) of the triazole hit. Causality: TR-FRET is chosen over standard absorbance assays because it minimizes compound interference (auto-fluorescence) common in heterocyclic libraries.

  • Preparation: Express and purify His-tagged target protein (e.g., DNPH1). Prepare a FAM-labeled substrate analogue.

  • Incubation: In a 384-well microplate, incubate 10 nM of the His-tagged target with varying concentrations of the triazole compound (serial dilution from 100 μM to 1 nM).

  • Probe Addition: Add the FAM-labeled probe and a Terbium-labeled anti-His antibody.

  • Measurement: Measure the FRET signal. A decrease in the FRET ratio indicates the triazole compound is successfully displacing the FAM-labeled probe from the binding pocket.

  • Orthogonal Validation: To ensure the IC50 (~3.8 μM) is not an artifact, validate the binding kinetics ( kon​ and koff​ ) using Surface Plasmon Resonance (SPR) by immobilizing the target on a CM5 sensor chip[1].

Protocol 2: Direct-to-Biology (D2B) HiBiT Degradation Assay

Purpose: To validate that the weak binding affinity of the piperidine-triazole scaffold is functionally sufficient when converted into a PROTAC. Causality: A weak binder may not inhibit an enzyme, but if it recruits an E3 ligase close enough to the target, it can drive complete protein degradation. The HiBiT assay allows for highly sensitive, real-time luminescence quantification of this degradation [2].

  • Cell Engineering: Utilize a cell line (e.g., SUM149PT) endogenously tagged with a HiBiT peptide at the target locus (e.g., DNPH1).

  • Treatment: Treat the cells with crude or purified PROTACs synthesized by attaching an E3 ligase ligand (e.g., CRBN or VHL) to the piperidine nitrogen of the triazole scaffold.

  • Luminescence Readout: After 18 hours, add the LgBiT protein and furimazine substrate. Measure luminescence. A drop in luminescence correlates directly with target degradation.

  • Self-Validation (Mechanistic Control): Pre-treat a control group with a proteasome inhibitor (e.g., MG132) or an E3 ligase competitor. If luminescence is rescued, it proves the triazole-PROTAC is acting specifically via the ubiquitin-proteasome system, validating the scaffold's target engagement despite its weak initial affinity [2].

References

  • Whitehurst, B. C., et al. "Discovery and Characterization of Diverse Non-nucleotide Inhibitors of DNPH1 Using an Integrated Hit Finding Strategy." ACS Medicinal Chemistry Letters, 2025. Available at:[Link]

  • Anderson, N. A., et al. "Use of Direct-to-Biology Strategies for the Discovery of 2′-Deoxynucleoside 5′-Monophosphate N-Glycosidase (DNPH1) PROTACs." Journal of Medicinal Chemistry, 2025. Available at:[Link]

  • Rani, A., et al. "CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review." RSC Advances, 2020. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Guide to Personal Protective Equipment for Handling 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine

IMMEDIATE HAZARD BULLETIN: The compound 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine is a novel or uncharacterized substance with no specific public safety data. Therefore, it must be treated as potentially hazar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

IMMEDIATE HAZARD BULLETIN: The compound 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine is a novel or uncharacterized substance with no specific public safety data. Therefore, it must be treated as potentially hazardous , and all handling procedures must be based on a conservative assessment of its structural components. This guide synthesizes best practices for handling analogous compounds to ensure a high margin of safety.

Hazard Analysis by Structural Analogy

A thorough risk assessment is mandatory before handling this compound.[1] The chemical structure contains two key moieties that inform our safety protocol:

  • Piperidine Moiety: Piperidine is a cyclic amine that is highly flammable, corrosive, and toxic. It can cause severe skin burns, eye damage, and respiratory irritation.[2][3][4][5] It is toxic if it comes into contact with the skin and harmful if swallowed.[4]

  • Brominated Triazole Moiety: Brominated organic compounds are a class of persistent organic pollutants that can have toxic effects.[6] Triazole-based fungicides have been linked to potential liver and cardiovascular toxicity.[7][8] The decomposition of such compounds during heating or fire can produce highly toxic fumes like nitrogen oxides and hydrogen bromide.[7]

Given these components, 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine should be presumed to be corrosive, toxic by inhalation, ingestion, and skin contact, and a severe irritant.

Core Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is essential to create a complete barrier between the researcher and the chemical.[1][9] The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale and Causality
Hand Protection Double-gloving with chemically resistant gloves (e.g., thicker nitrile or neoprene).[10]The piperidine moiety is corrosive and can be absorbed through the skin.[2] Double-gloving provides protection against pinhole leaks and contamination during glove removal. Always check glove compatibility charts for specific solvents used.
Eye & Face Protection Chemical splash goggles and a full-face shield.[11][12]Protects against splashes of the corrosive compound, which can cause severe eye damage.[3] A face shield protects the entire face, which is crucial when handling more than a few milligrams or during procedures with a high splash risk like transferring solutions.[11]
Body Protection Chemically resistant lab coat and an apron.[11]A standard lab coat is insufficient. A chemically resistant material is necessary to prevent skin contact from spills of this potentially corrosive and toxic substance.[11]
Respiratory Protection Use within a certified chemical fume hood is mandatory.[10] For handling powders or potential aerosolization, a fit-tested N95 respirator or higher (e.g., PAPR) is required.[1]The compound is presumed to be toxic if inhaled.[5] A fume hood provides the primary engineering control to prevent inhalation of vapors or dust.[10] A respirator is a necessary secondary precaution.[11][12]

Operational Workflow for Safe Handling

All manipulations must be performed within a certified chemical fume hood to minimize exposure.[10][13] The following step-by-step workflow ensures a controlled and safe process.

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure an emergency eyewash station and safety shower are accessible.[12] Confirm that all necessary PPE is available and in good condition.

  • Designated Area: All work with this compound should occur in a designated, clearly labeled area within the fume hood to avoid cross-contamination.[10]

  • Weighing: When weighing the solid compound, use anti-static equipment and handle it in a way that minimizes dust creation.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent. If adding to water, always add the compound to the water, not the reverse, to control any potential exothermic reactions.[14]

  • Post-Handling: After handling, wipe down the designated area and any equipment with an appropriate decontaminating solution.

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. Remove gloves last, turning them inside out as they are removed.

  • Hygiene: Wash hands and arms thoroughly with soap and water immediately after the procedure is complete.[2]

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A 1. Verify Fume Hood & Emergency Equipment B 2. Don Full PPE A->B C 3. Weigh Compound in Designated Area B->C D 4. Prepare Solution C->D E 5. Perform Experiment D->E F 6. Decontaminate Surfaces & Glassware E->F G 7. Segregate & Dispose of Hazardous Waste F->G H 8. Doff PPE Carefully G->H I 9. Wash Hands Thoroughly H->I

Caption: A logical workflow for safely handling novel compounds.

Spill and Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[15]

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[15]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

  • Small Spill (in fume hood): Absorb the spill with an inert material (e.g., sand or vermiculite). Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[16]

  • Large Spill: Evacuate the laboratory immediately and alert institutional safety personnel.[17]

Decontamination and Disposal Plan

All waste generated from handling this compound must be treated as hazardous.[1]

  • Waste Segregation: Because this is a halogenated organic compound, it must be disposed of in a dedicated "Halogenated Organic Waste" container.[13][18][19] Do not mix with non-halogenated waste, as this significantly increases disposal costs and environmental impact.[18][19]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and appropriate hazard pictograms.[17] It should be kept closed except when adding waste.[17]

  • Disposal Protocol: Contaminated PPE, disposable labware, and spill cleanup materials must all be placed in the designated solid halogenated waste stream. Follow all institutional and local regulations for chemical waste disposal.[15]

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Piperidine. Retrieved from

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Penta. (2024, May 7). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety. Retrieved from [Link]

  • Foxx, L. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

  • Brandeis University. (n.d.). Corrosive Chemicals | Laboratory Safety. Retrieved from [Link]

  • Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives. Retrieved from [Link]

  • Atlas. (n.d.). Solved: What type of PPE is required for handling corrosive chemicals? Retrieved from [Link]

  • International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): BROMUCONAZOLE. Retrieved from [Link]

  • University of Nevada, Reno. (n.d.). Novel Chemicals with Unknown Hazards SOP. Environmental Health & Safety. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(3-bromo-1H-1,2,4-triazol-5-yl)piperazine dihydrochloride. Retrieved from [Link]

  • Area Development. (n.d.). Brominated Flame Retardants Hazards. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • NextSDS. (n.d.). 1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Beyond Pesticides. (2025, March 25). Research Finds Triazole Fungicides Induce Cardiotoxicity, Threatening Cardiovascular Health. Retrieved from [Link]

  • NIOSH. (2007). NIOSH Pocket Guide to Chemical Hazards. DHHS (NIOSH) Publication No. 2005-149. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.